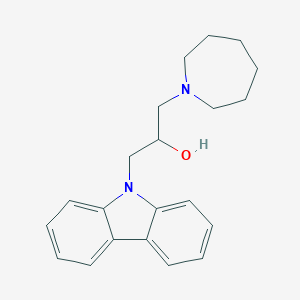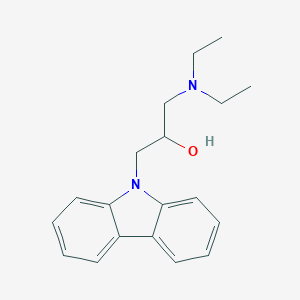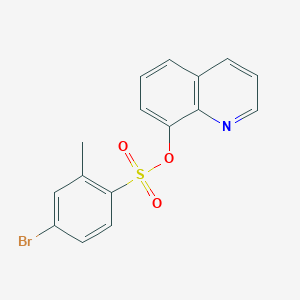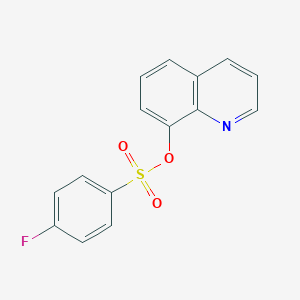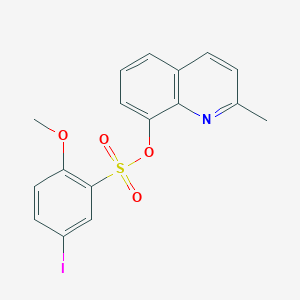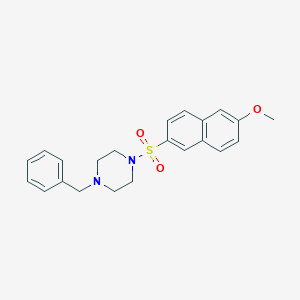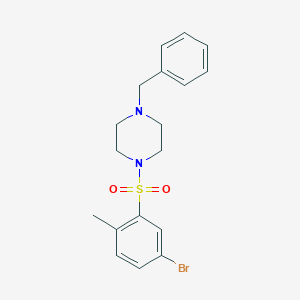
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a benzyl group, a bromine atom, and a methylbenzenesulfonyl group attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of benzyl chloride with piperazine in the presence of a base to form 1-benzylpiperazine This can be achieved through a sulfonylation reaction, where 5-bromo-2-methylbenzenesulfonyl chloride reacts with 1-benzylpiperazine under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Although not yet approved for medical use, the compound’s structural features make it a candidate for further investigation as a potential therapeutic agent. Studies focus on its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparación Con Compuestos Similares
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:
Propiedades
Número CAS |
419537-88-5 |
|---|---|
Fórmula molecular |
C18H21BrN2O2S |
Peso molecular |
409.3g/mol |
Nombre IUPAC |
1-benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c1-15-7-8-17(19)13-18(15)24(22,23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
IKUNLBOIDOCEDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


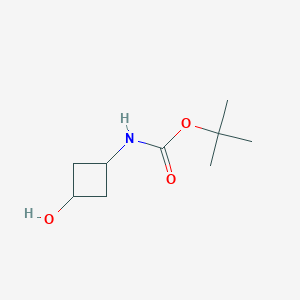
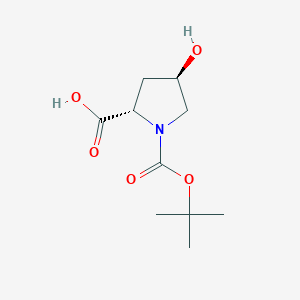
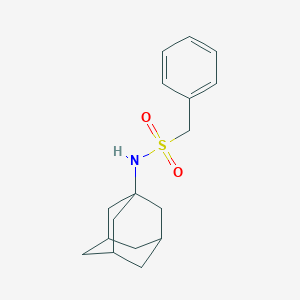
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
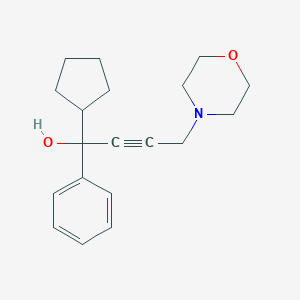
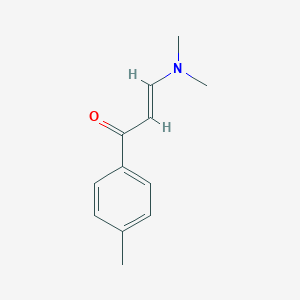
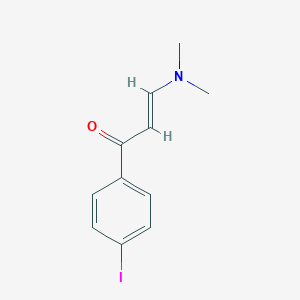
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
